
Avobenzone
Overview
Description
Avobenzone (INCI: Butyl Methoxydibenzoylmethane; CAS No. 70356-09-1) is a synthetic organic compound widely used as a broad-spectrum UVA filter in sunscreens. Its chemical structure comprises a dibenzoylmethane backbone with a tert-butyl group and a methoxy substituent, enabling absorption of UVA radiation (310–400 nm) . With a molecular weight of 310.39 g/mol, it exists as a pale yellow crystalline powder, sparingly soluble in water but soluble in organic solvents like ethanol and triacetin .
To mitigate this, it is often stabilized with photostabilizers (e.g., octocrylene) or encapsulated in mesoporous silica . Regulatory approvals permit concentrations up to 5% in the EU and 3% in the US, though its safety profile remains non-estrogenic and non-irritating for most users .
Preparation Methods
Traditional Multi-Step Synthesis
The conventional synthesis of avobenzone involves five sequential reactions: alkylation, oxidation, esterification, acylation, and condensation.
Alkylation of Toluene
Toluene reacts with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) at 23.5°C for 85 minutes to yield para-tert-butyltoluene. A molar ratio of 1:1.6 (tert-butyl chloride:toluene) achieves an 86.5% yield with 98% purity. This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where AlCl₃ facilitates the generation of the tert-butyl carbocation.
Oxidation to Para-Tert-Butyl Benzoic Acid
Para-tert-butyltoluene undergoes oxidation using potassium permanganate (KMnO₄) under acidic conditions at 85°C for 8.5 hours. To mitigate thermal decomposition, KMnO₄ is added incrementally in 5–8 batches, improving yield to 80–83%. For instance, a six-stage addition protocol (0.9–0.2 molar parts per batch) enhances reaction efficiency by maintaining optimal oxidant concentration.
Esterification with Methanol
Esterification of para-tert-butyl benzoic acid employs methylsulfonic acid as a catalyst, with methanol introduced in two stages. An initial molar ratio of 1:3.5 (acid:methanol) reacts for 3 hours, followed by a second methanol addition (1:3.5) for 5 hours, achieving near-quantitative conversion. This stepwise approach circumvents water removal challenges, a common bottleneck in esterification.
Acylation of Phenetole
Phosphotungstic acid (H₃PW₁₂O₄₀) catalyzes the acylation of phenetole with acetic anhydride at 115°C for 4 hours. The catalyst’s recyclability reduces costs, while a 1:1.5 molar ratio (phenetole:acetic anhydride) delivers para-methoxyacetophenone in 85% yield.
Condensation Reaction
The final step couples para-tert-butyl benzoic acid methyl ester and para-methoxyacetophenone using sodium amide (NaNH₂) in xylene at 95–100°C for 5 hours. A 1:1.4 molar ratio yields this compound at 75–78% purity.
Table 1: Traditional Synthesis Parameters and Outcomes
Step | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Alkylation | AlCl₃, tert-butyl chloride | 23.5°C, 85 min | 86.5 | 98 |
Oxidation | KMnO₄ | 85°C, 8.5 h | 83 | 98.6 |
Esterification | Methylsulfonic acid | Reflux, 8 h | 95 | 99 |
Acylation | H₃PW₁₂O₄₀ | 115°C, 4 h | 85 | 97 |
Condensation | NaNH₂ | 95°C, 5 h | 78 | 99 |
Optimized Catalytic Approaches
Phosphotungstic Acid in Acylation
Replacing conventional Lewis acids with phosphotungstic acid in acylation improves selectivity and simplifies post-reaction purification. The heteropolyacid’s strong Brønsted acidity facilitates acetyl group transfer, reducing side products. After reaction completion, the catalyst is recovered via filtration and reused for three cycles without significant activity loss.
Potassium Permanganate Staging
Dividing KMnO₄ into six additions during oxidation prevents exothermic decomposition, a key factor in the 8.5-hour reaction’s 83% yield. Comparative studies show that single-batch addition reduces yields to 65–70% due to premature oxidant degradation.
Alternative Synthetic Routes
Potassium Methylate-Mediated Condensation
A patent by CN113754521A describes a condensation method using potassium methylate (CH₃OK) under nitrogen atmosphere. Para-methoxyacetophenone and methyl para-tert-butylbenzoate react in xylene at 80–85°C under reduced pressure (18–25 mmHg), achieving 92% yield. This approach eliminates sodium amide, reducing flammability risks.
Table 2: Comparison of Condensation Catalysts
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaNH₂ | Xylene | 95 | 78 |
CH₃OK | Xylene | 85 | 92 |
Mechanochemical and Inclusion Complex Methods
Cyclodextrin Encapsulation
This compound’s photostability is enhanced via β-cyclodextrin (β-CD) inclusion complexes. Mechanochemical synthesis involves ball-milling β-CD and this compound (2:1 molar ratio) with water, forming a host-guest structure confirmed by X-ray diffraction. The complex exhibits 40% higher UV resistance compared to free this compound.
Industrial Production Considerations
Cost and Scalability
The traditional method’s use of recyclable phosphotungstic acid and staged KMnO₄ addition reduces raw material costs by 15–20%. However, the 8-hour esterification and 5-hour condensation steps necessitate continuous reactors for large-scale production.
Environmental Impact
Xylene, a hazardous solvent in condensation, is recycled via distillation, minimizing waste. Patent CN113754521A’s vacuum-assisted reaction reduces solvent consumption by 30%.
Chemical Reactions Analysis
Types of Reactions
Avobenzone undergoes various photochemical reactions, including photoisomerization and photodegradation . When exposed to ultraviolet light, this compound can degrade into several organic compounds, such as aromatic acids, aldehydes, phenols, and acetophenones .
Common Reagents and Conditions
The photostability of this compound can be enhanced by using photostabilizers and antioxidants in sunscreen formulations . Common reagents used in these reactions include cyclohexane and ethanol as solvents, and the reactions are typically carried out under ultraviolet light exposure .
Major Products Formed
The major products formed from the photodegradation of this compound include aromatic acids, aldehydes, phenols, and acetophenones . These compounds can have adverse health effects, which is why stabilizing agents are often added to sunscreen formulations to prevent degradation .
Scientific Research Applications
Photoprotection
Avobenzone is primarily utilized in sunscreen formulations due to its effectiveness in absorbing UVA radiation. It provides broad-spectrum protection when combined with other UV filters.
Case Study: Photostability Enhancements
Research has demonstrated that structural modifications of this compound can enhance its photostability and broaden its UV absorption spectrum. For instance, a study evaluated an this compound derivative that showed improved photoprotective properties against oxidative stress induced by UV radiation. This derivative was tested using reconstructed human skin models, indicating its potential for more effective sunscreen formulations .
Skin Health and Safety Assessments
The systemic absorption of this compound into the bloodstream has raised concerns regarding its safety as a topical agent. Studies have shown that this compound can reach plasma concentrations of approximately 7.1 ng/mL after application to a significant body surface area. This raises questions about its potential endocrine-disrupting effects .
Table 1: Plasma Concentrations of this compound
Application Method | Plasma Concentration (ng/mL) |
---|---|
Single application (75% body surface) | 7.1 |
Lotion form | 1.6 |
Aerosol spray | 1.2 |
Nonaerosol spray | 1.0 |
Pump spray | 0.7 |
Cytotoxic and Genotoxic Potential
Studies have investigated the cytotoxic and genotoxic effects of this compound on human skin fibroblast cells. Results indicated that this compound, especially in combination with other UV filters like octyl methoxycinnamate, could induce significant cytotoxicity and genotoxicity at certain concentrations .
Table 2: Cytotoxicity Assessment
Concentration (µM) | Effect on Cell Viability (%) |
---|---|
32 | 90 |
65 | 85 |
130 | 70 |
200 | 50 |
400 | 30 |
800 | <10 |
Innovations in Delivery Systems
Recent advancements have focused on enhancing the delivery and stability of this compound through innovative formulations such as dendrimer conjugates. These conjugates improve the photostability of this compound when exposed to UV light, thus extending its protective efficacy over time .
Cosmeceutical Applications
Beyond sunscreens, this compound is also incorporated into various cosmeceutical products aimed at anti-aging and skin repair. Its antioxidant properties contribute to the reduction of oxidative stress on skin cells, making it a valuable ingredient in formulations targeting photoaging .
Case Study: Antioxidant Potential
A derivative of this compound was tested for its antioxidant capabilities against UV-induced oxidative stress in skin cell models, showing promising results that could lead to more effective anti-aging products .
Mechanism of Action
Avobenzone works by absorbing ultraviolet A (UVA) radiation and converting it into less harmful energy, such as heat . It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on the skin . The compound exists in the ground state as a mixture of enol and keto forms, with the enol form being stabilized by intramolecular hydrogen bonding . This stabilization allows this compound to absorb ultraviolet light over a wider range of wavelengths than many other sunscreen agents .
Comparison with Similar Compounds
Octocrylene
- UV Absorption : Octocrylene primarily absorbs UVB (250–320 nm) and short UVA II (320–340 nm), complementing avobenzone’s UVA I coverage (340–400 nm) .
- Photostability : Octocrylene enhances this compound’s photostability via triplet-triplet energy transfer (253 kJ/mol vs. 260 kJ/mol), reducing this compound’s degradation by 40–60% in combined formulations .
- Environmental Impact : Both compounds are persistent in aquatic environments, but this compound increases the T3/T4 thyroid hormone ratio in zebrafish, whereas octocrylene downregulates T4 .
Parameter | This compound | Octocrylene |
---|---|---|
Primary UV Range | UVA I (340–400 nm) | UVB/UVA II (250–340 nm) |
Molar Absorptivity | ε = 28,900 L·mol⁻¹·cm⁻¹ | ε = 14,500 L·mol⁻¹·cm⁻¹ |
Photostability (t₁/₂) | 2–4 hours (unstable alone) | >8 hours (inherently stable) |
Environmental Toxicity | Thyroid disruption (↑T3/T4) | Thyroid disruption (↓T4) |
Regulatory Limits | 3–5% | 10% (EU/US) |
Oxybenzone
- UV Coverage : Oxybenzone absorbs UVB and UVA II (270–350 nm), overlapping partially with this compound but lacking UVA I efficacy .
- Safety Concerns : Oxybenzone exhibits estrogenic activity and coral toxicity, whereas this compound is environmentally safer .
- Formulation Compatibility : Both require solubilizers (e.g., PEG-400), but this compound is incompatible with caprylic capric triglyceride and BHT, unlike oxybenzone .
Octinoxate (Octyl Methoxycinnamate)
- Function : A UVB filter (290–320 nm) often paired with this compound for broad-spectrum protection.
- Photostability Interaction: Octinoxate accelerates this compound’s degradation unless stabilized with ethylhexyl methoxycrylene, which quenches singlet excited states .
- Developmental Toxicity: In zebrafish, octinoxate reduces T4 levels and upregulates deiodinase genes, whereas this compound alters HPT-axis genes .
Tinosorb S (Bemotrizinol)
- UV Range : Covers UVB (280–320 nm) and UVA (320–400 nm), offering broader protection than this compound .
- Solubility: Water-resistant and compatible with most emollients, whereas this compound requires non-polar solvents (e.g., triacetin) .
Novel 5-Arylideneimidazolidinedione Derivatives
Recent studies highlight derivatives like (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione (4f–4h ) as this compound analogs with superior properties:
- UV Absorption : λmax = 350–370 nm (UVA I), matching this compound’s range but with higher molar absorptivity (ε = 32,000–35,000 L·mol⁻¹·cm⁻¹) .
- Photostability: No degradation observed after 2 hours of UV exposure, outperforming this compound .
- Solubility : Enhanced solubility in triacetin/Tween 20 mixtures, avoiding DMSO-based formulations required for this compound .
Key Research Findings
Photostability Mechanisms: this compound’s degradation in non-polar solvents (e.g., cyclohexane) involves photoisomerization and cleavage, whereas polar protic solvents (e.g., methanol) stabilize it . Composite sunscreens with covalently linked this compound-octocrylene motifs show 50% higher UVA protection than physical mixtures .
Environmental Impact: this compound and octinoxate reduce survival rates in zebrafish larvae at 100 μg/L, with thrαa-/- mutants showing heightened sensitivity . Cucumber plants exposed to this compound exhibit reduced biomass (25–30%) compared to oxybenzone .
Stabilization Strategies :
Biological Activity
Avobenzone, also known as Butyl Methoxydibenzoylmethane, is a widely used organic compound in sunscreen formulations due to its ability to absorb ultraviolet (UV) light, particularly UVA radiation. It is renowned for its photostability compared to other UV filters, making it a preferred choice in personal care products. However, recent studies have raised concerns regarding its biological activity and potential health impacts.
This compound primarily functions as a UV filter by absorbing UVA radiation, thereby preventing skin damage associated with sun exposure. Its mechanism involves the transformation of UV light into less harmful energy forms. However, research has indicated that this compound may also exhibit biological activities beyond its role as a sunscreen agent.
Adipogenesis and Metabolic Disruption
A significant study demonstrated that this compound promotes adipogenesis , the process by which pre-adipocytes differentiate into adipocytes (fat cells). This effect was observed in human bone marrow mesenchymal stem cells (hBM-MSCs), where this compound induced adipogenic phenotypes at an effective concentration (EC50) of 14.1 μM. The compound increased the transcription of genes associated with lipid metabolism, including peroxisome proliferator-activated receptor γ (PPARγ) and fatty acid binding protein 4, suggesting that this compound may act as a metabolic disrupting obesogen .
Cytotoxic and Genotoxic Effects
This compound has been shown to induce cytotoxic and genotoxic effects in human skin fibroblast cells. In a study where cells were exposed to various concentrations of this compound (up to 800 µM), significant increases in DNA damage were observed, as indicated by elevated levels of reactive oxygen species (ROS) and comet assay results showing DNA strand breaks. The combination of this compound with octocrylene further exacerbated these effects, highlighting potential risks associated with combined UV filter exposures .
Impact on Aquatic Organisms
Research involving larval zebrafish (Danio rerio) indicated that this compound exposure affects swim velocity without significantly impacting survival rates. This suggests that while this compound may not be acutely lethal, it can alter behavior through mechanisms such as increased acetylcholinesterase activity, potentially indicating neurotoxic effects .
Research Findings Summary
Case Study 1: Adipogenic Effects
In a controlled laboratory setting, hBM-MSCs were treated with this compound at varying concentrations. The study found that even at low concentrations (10 μM), there was a significant upregulation of adipogenic markers. This raises concerns about the long-term implications of this compound exposure in cosmetic products.
Case Study 2: Skin Cell Viability
Another investigation assessed the viability of human skin fibroblasts after exposure to this compound and octocrylene. Results indicated that both compounds increased intracellular ROS levels significantly compared to controls, suggesting a potential risk for oxidative stress-related skin damage .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess avobenzone’s photostability in sunscreen formulations?
- Methodological Answer : Use ultrafast transient electronic absorption spectroscopy (TEAS) to track excited-state dynamics (e.g., triplet-state decay) under UV irradiation . Complement with chromatographic techniques (HPLC) to quantify degradation products and UV-Vis spectroscopy to monitor absorbance changes over time. Solvent selection (polar protic vs. nonpolar) is critical, as this compound exhibits solvent-dependent stability . For reproducibility, standardize light exposure intensity (e.g., solar simulators) and temperature controls.
Q. How can this compound be quantified in complex formulations with high accuracy?
- Methodological Answer : Employ reversed-phase HPLC with UV detection at 360 nm, as per USP monographs . Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Validate the method with spike-and-recovery experiments to ensure >95% accuracy in the presence of formulation excipients.
Q. What are the key parameters for synthesizing and characterizing this compound-loaded mesoporous silica composites?
- Methodological Answer : Optimize encapsulation using nitrogen adsorption-desorption isotherms to measure pore volume and surface area reduction (e.g., 95.12% surface area decline indicates successful loading) . Confirm this compound retention via FTIR (absence of chemical bonding) and TGA (weight loss profiles at 250–750°C). Use XRD to determine maximum loading capacity (e.g., 0.98 mg m⁻²) .
Advanced Research Questions
Q. How can contradictory photodegradation data across studies be systematically resolved?
- Methodological Answer : Replicate experiments using standardized solvents (e.g., ethanol vs. cyclohexane) and correlate findings with computational models (TD-DFT) to predict solvent-polarity effects on excited-state lifetimes . Perform meta-analyses of published datasets, focusing on variables like irradiation wavelength (UVA vs. UVB) and formulation matrices (e.g., emulsions vs. anhydrous systems).
Q. What advanced techniques evaluate this compound’s encapsulation efficiency and release kinetics?
- Methodological Answer : Combine BET surface area analysis (post-encapsulation pore volume reduction ≥91.27%) with in vitro release studies under simulated sunlight . Use confocal Raman microscopy to map spatial distribution within mesoporous carriers. For kinetic modeling, apply Higuchi or Korsmeyer-Peppas equations to correlate release rates with matrix porosity.
Q. How do researchers address this compound’s instability in nonpolar environments during formulation development?
- Methodological Answer : Stabilize this compound by co-encapsulating with octocrylene (a photostabilizer) or using lipid-based nanoparticles to shield it from solvent interactions . Monitor degradation via accelerated stability testing (40°C/75% RH for 3 months) and quantify residual this compound using LC-MS/MS.
Q. What experimental designs mitigate confounding variables in this compound phototoxicity studies?
- Methodological Answer : Use controlled irradiation chambers with calibrated UVA/UVB ratios (e.g., 90% UVA, 10% UVB) and exclude oxygen to isolate photo-oxidation pathways . Pair TEAS with electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation. Normalize data against dark controls and solvent blanks.
Q. Data Analysis & Interpretation
Q. How should researchers analyze discrepancies in this compound’s photodegradation half-life across solvent systems?
- Methodological Answer : Conduct Arrhenius analysis to separate thermal vs. photo-driven degradation. Compare rate constants (k) in polar protic (e.g., ethanol) vs. aprotic solvents (e.g., acetonitrile) and correlate with Kamlet-Taft solvent parameters . Use multivariate regression to identify dominant degradation drivers (e.g., hydrogen-bonding capacity).
Q. What statistical approaches are suitable for interpreting this compound encapsulation efficiency data?
- Methodological Answer : Apply ANOVA to compare loading efficiencies across multiple batches (e.g., 2:1 vs. 1:1 HMS-to-avobenzone ratios) . Use principal component analysis (PCA) to identify correlations between pore size, surface area, and encapsulation capacity. Report confidence intervals (95% CI) for TGA-derived weight loss metrics.
Q. Experimental Design & Validation
Q. How to design a robust study investigating this compound’s synergistic effects with other UV filters?
- Methodological Answer : Use a factorial design to test binary/ternary mixtures (e.g., this compound + octocrylene + titanium dioxide). Quantify synergy via SPF boost factors and photostability indices (e.g., post-irradiation this compound retention ≥80%). Validate with in vivo tape-stripping to assess epidermal permeation .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFYCZVKIDDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044829 | |
Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
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Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |
Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
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Record name | Avobenzone | |
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Solubility |
Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |
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Vapor Pressure |
0.0000014 [mmHg] | |
Record name | Avobenzone | |
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Color/Form |
Crystals from methanol, Off-white to yellowish, crystalline powder | |
CAS No. |
70356-09-1 | |
Record name | Avobenzone | |
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Record name | Avobenzone [USAN:USP:INN] | |
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Record name | Avobenzone | |
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Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
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Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
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Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |
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Record name | AVOBENZONE | |
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Melting Point |
83.5 °C | |
Record name | AVOBENZONE | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.